molecular formula C21H21ClN2O3 B11613748 Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- CAS No. 172985-20-5

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

Cat. No.: B11613748
CAS No.: 172985-20-5
M. Wt: 384.9 g/mol
InChI Key: WTXXLGXNRNLTBY-UHFFFAOYSA-N
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Description

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex organic compound with the chemical formula C₂₃H₂₀N₂O₄ . This compound is characterized by its unique structure, which includes a furo-pyrano-pyridine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furo-pyrano-pyridine core . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is unique due to its specific structural features, such as the furo-pyrano-pyridine core and the presence of both amino and chlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

Methanone, specifically the compound (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential clinical applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Furo-pyrano-pyridine core : This heterocyclic framework is known for various pharmacological activities.
  • Amino group : Often associated with enhanced interaction with biological targets.
  • Chlorophenyl moiety : Known to influence lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to Methanone exhibit significant anticancer properties. For instance, derivatives of pyridine and furo compounds have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Inhibition of tubulin polymerization: Compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
    • Induction of apoptosis: Activation of intrinsic apoptotic pathways has been observed in cell lines treated with similar structures .
  • Case Studies :
    • A study involving a related pyrano-pyridine compound showed a CC50 value (concentration causing 50% cytotoxicity) of 29.7 µM against HeLa cells, indicating robust anticancer potential .

Antimicrobial Activity

Methanone has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Efficacy :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .
  • Mechanism :
    • The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of Methanone derivatives has been assessed through various assays.

  • Findings :
    • Compounds derived from similar structures exhibited strong DPPH radical scavenging activity, indicating their ability to neutralize free radicals .
    • The antioxidant capacity was correlated with the presence of phenolic groups in the structure.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerHeLa cells29.7 µM
AntibacterialMRSA0.22 mg/mL
AntioxidantDPPH RadicalIC50 = 0.004 mg/mL

Properties

CAS No.

172985-20-5

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(3-amino-8-ethyl-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C21H21ClN2O3/c1-4-15-14-10-26-21(2,3)9-13(14)16-17(23)19(27-20(16)24-15)18(25)11-5-7-12(22)8-6-11/h5-8H,4,9-10,23H2,1-3H3

InChI Key

WTXXLGXNRNLTBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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